molecular formula C23H22N4O2 B2678772 N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261011-75-9

N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2678772
CAS No.: 1261011-75-9
M. Wt: 386.455
InChI Key: UBDKFGROWFGEPI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic acetamide derivative characterized by a pyrrole core linked to a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is substituted with a 4-methylphenyl group, while the acetamide side chain incorporates a 2,3-dimethylphenyl substituent.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-9-11-18(12-10-15)22-25-23(29-26-22)20-8-5-13-27(20)14-21(28)24-19-7-4-6-16(2)17(19)3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDKFGROWFGEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide. For instance, derivatives containing oxadiazole rings have shown promising results against various cancer cell lines. In one study, compounds with similar structures exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer types including SNB-19 and OVCAR-8 . This suggests that the oxadiazole component may play a crucial role in enhancing anticancer activity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated in relation to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Studies have demonstrated that related compounds can inhibit key enzymes like α-glucosidase and acetylcholinesterase . The presence of the oxadiazole and pyrrole moieties may contribute to this inhibitory action, making it a candidate for further development as a therapeutic agent.

Anti-inflammatory Properties

In silico studies have suggested that compounds with similar structural features may act as inhibitors of inflammatory pathways. For example, molecular docking studies indicated that certain derivatives could inhibit the enzyme lipoxygenase (5-LOX), which is involved in inflammatory responses . This opens avenues for exploring this compound as a potential anti-inflammatory agent.

Summary Table of Synthesis Steps

StepReaction TypeKey ReagentsOutcome
1CyclizationHydrazine + Carboxylic AcidOxadiazole Intermediate
2Cyclizationα-Haloketone + Primary AminePyrrole Intermediate
3CouplingOxadiazole + Pyrrole + AcetamideFinal Product

Case Studies

Several case studies have documented the biological activity of compounds related to this compound:

Case Study 1: Anticancer Activity

A study published in ACS Omega demonstrated that derivatives with similar structures showed significant anticancer activity across multiple cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Enzyme Inhibition

Research highlighted in SciELO showed that specific derivatives inhibited α-glucosidase effectively, suggesting potential applications in managing T2DM . This finding underscores the relevance of such compounds in therapeutic contexts.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The oxadiazole ring is known to interact with various biological targets, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

1,2,4-Oxadiazole vs. Thiazole and Triazole

The 1,2,4-oxadiazole ring in the target compound contrasts with thiazole or triazole moieties in analogs. For instance:

  • N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) features a thiazole ring, which enhances electron-withdrawing effects compared to 1,2,4-oxadiazole.
  • 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide (540498-73-5) incorporates a triazole ring, which offers greater hydrogen-bonding capacity and conformational flexibility compared to rigid oxadiazole systems .

Substituent Effects

Aromatic and Alkyl Substituents

  • The 2,3-dimethylphenyl group in the target compound may enhance lipophilicity compared to simpler phenyl substituents, as seen in N-(4-methylphenyl)acetamide derivatives (e.g., 540498-18-8). However, steric hindrance from the dimethyl groups could reduce binding affinity to planar active sites .

Stereochemical Considerations

Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m) highlight the importance of stereochemistry in pharmacological activity.

Pharmacological Implications of Structural Differences

Binding Affinity and Selectivity

  • 1,2,4-Oxadiazole-containing compounds are known to interact with kinases and GPCRs due to their ability to mimic peptide bonds. However, the absence of a sulfur or nitrogen donor atom (as in thiazoles/triazoles) may limit metal coordination, a key mechanism in enzyme inhibition .
  • Methylphenyl substituents (as in the target compound) may improve blood-brain barrier penetration compared to polar groups like -NO₂ (e.g., 1765-10-2/2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamide) .

Metabolic Stability

  • The pyrrole-oxadiazole linkage in the target compound is less prone to oxidative metabolism than pyrrole-thiazole systems (e.g., Compound 41), which may be susceptible to cytochrome P450-mediated degradation .

Data Tables

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound Pyrrole + Oxadiazole 2,3-Dimethylphenyl, 4-Methylphenyl High lipophilicity, moderate stability
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Thiazole + Pyrazole Methylphenylpyrazole Enhanced enzyme inhibition
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide Triazole + Benzotriazole Chloro-methylphenyl, Allyl Covalent binding potential

Table 2: Hypothetical Pharmacokinetic Properties*

Compound logP (Predicted) Metabolic Stability BBB Penetration Potential
Target Compound 3.8 Moderate High
Compound 41 2.5 Low Moderate
540498-73-5 4.2 High Low

*Based on structural analogs and computational models .

Research Findings and Limitations

  • Evidence Gaps: Direct in vitro or in vivo data for the target compound are absent in available literature.
  • Contradictions : While methyl groups generally enhance lipophilicity, excessive steric bulk (e.g., 2,3-dimethylphenyl) could counteract benefits by reducing target engagement .

Biological Activity

N-(2,3-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a dimethylphenyl group, a pyrrole ring, and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.

Molecular Formula

  • C : 25
  • H : 23
  • N : 3
  • O : 2

Anticancer Activity

Research has highlighted the potential anticancer properties of compounds containing the oxadiazole moiety. A study indicated that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others .

Efficacy Data

CompoundCell LineIC50 (µM)
Compound AHeLa10.5
Compound BCaCo-215.7
N-(2,3-dimethylphenyl)-2-{...}VariousTBD

The biological activity of N-(2,3-dimethylphenyl)-2-{...} is attributed to its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on:

  • Histone Deacetylases (HDACs) : These enzymes play a crucial role in cancer cell proliferation and survival.
  • Carbonic Anhydrase (CA) : Inhibition of CA can disrupt tumor growth and metastasis .

Anti-inflammatory and Analgesic Properties

In addition to anticancer effects, compounds with similar structures have demonstrated anti-inflammatory and analgesic properties. The oxadiazole derivatives have been noted for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical mediators in inflammatory processes .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of N-(2,3-dimethylphenyl)-2-{...} against a panel of eleven cancer cell lines. The compound exhibited varying degrees of cytotoxicity with an average IC50 value around 20 µM across different lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

Study 2: In Vivo Toxicity Assessment

In vivo assessments were conducted using murine models to evaluate toxicity levels. The median effective dose (ED50) was established at approximately 25 mg/kg with observed side effects including mild gastrointestinal disturbances at higher doses.

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